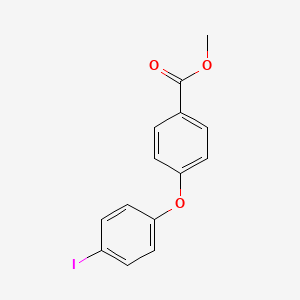

Methyl 4-(4-iodophenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-iodophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYOBKIQEKKCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403203 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-76-3 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-iodophenoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-iodophenoxy)benzoate (CAS No. 21120-76-3) is a diaryl ether derivative that presents a unique scaffold for chemical synthesis and pharmaceutical research.[1][2] Its structure, featuring a methyl ester functional group and an iodine atom on a diphenyl ether core, makes it a valuable intermediate. The presence of the iodo- group provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in the construction of complex molecular architectures. Understanding the core physical and chemical properties of this compound is paramount for its effective utilization in experimental design, ensuring reproducibility, optimizing reaction conditions, and guaranteeing safe handling.

This guide provides a comprehensive overview of the known physical properties of Methyl 4-(4-iodophenoxy)benzoate, offers insights into its anticipated spectroscopic characteristics, and details a fundamental experimental protocol for the verification of its purity.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in a laboratory setting, from its storage and handling to its reactivity in a solvent. The properties of Methyl 4-(4-iodophenoxy)benzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21120-76-3 | [1] |

| Molecular Formula | C₁₄H₁₁IO₃ | [1] |

| Molecular Weight | 354.14 g/mol | [1][3] |

| Boiling Point | 399 °C (at 760 mmHg) | [3] |

| Density | 1.609 g/cm³ | [3] |

| Flash Point | 190.2 °C | [3] |

| Refractive Index | 1.621 | [3] |

| Vapor Pressure | 2.56 x 10⁻⁶ mmHg at 25°C | [3] |

Expert Insights on Physical State and Solubility:

While a definitive melting point is not widely published in readily accessible databases, the compound's high molecular weight and aromatic nature strongly suggest it is a solid at standard temperature and pressure. For context, the structurally related but simpler compound, Methyl 4-iodobenzoate, is a white solid with a melting point of 114 °C.[4]

Regarding solubility, no quantitative data is currently available. However, based on its molecular structure, which is largely non-polar due to the two aromatic rings, it is expected to have very low solubility in water. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. This is consistent with related compounds like Methyl 4-hydroxybenzoate, which is freely soluble in ethanol and acetone but only slightly soluble in water.[5]

Section 2: Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds. While a public reference spectrum for Methyl 4-(4-iodophenoxy)benzoate is not available, its structure allows for a confident prediction of its key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The benzoate ring protons will likely appear as two doublets in the downfield region (approx. 7.0-8.2 ppm). The protons on the iodinated phenyl ring will also present as two doublets, with chemical shifts influenced by the electron-donating ether oxygen and the electron-withdrawing iodine atom. The most shielded signal will be a singlet for the three protons of the methyl ester group (O-CH₃), likely appearing around 3.8-3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex, showing 14 distinct signals for each carbon atom (unless symmetry results in overlapping signals). Key signals to identify would be the carbonyl carbon of the ester at the most downfield position (approx. 165-170 ppm), the methyl carbon of the ester (approx. 52 ppm), and the various aromatic carbons, including the two carbons directly attached to the iodine and oxygen atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak around 1720-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester. The C-O stretches of the ester and the diaryl ether will appear in the fingerprint region, typically between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ . Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ , while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Section 3: Experimental Protocol for Melting Point Determination

The melting point is a critical physical property that serves as a primary indicator of a solid compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Causality in Methodology: This protocol is designed to be a self-validating system. The use of a calibrated thermometer and a slow, controlled heating rate near the expected melting point are crucial. A rapid heating rate can lead to an artificially broad and elevated melting range due to inefficient heat transfer from the block to the sample, a common source of error.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Methyl 4-(4-iodophenoxy)benzoate sample is completely dry and finely powdered. This is achieved by crushing a small amount on a watch glass with a spatula. A non-powdered sample will pack inefficiently and melt unevenly.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm for optimal heat transfer.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

Begin heating the block at a relatively rapid rate (e.g., 10-15 °C per minute) to approach the approximate melting point. If the melting point is unknown, a preliminary rapid run is advised.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the clear point).

-

The recorded melting point should be reported as a range from the onset temperature to the clear point.

-

Caption: Workflow for accurate melting point determination.

Section 4: Synthesis and Handling

Methyl 4-(4-iodophenoxy)benzoate is typically synthesized via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Williamson ether synthesis variant. A common route involves the reaction of methyl 4-hydroxybenzoate with 1,4-diiodobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate).

General Handling and Safety:

As a halogenated aromatic compound, Methyl 4-(4-iodophenoxy)benzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any fine powders. While specific toxicity data is not available, compounds of this class may cause skin and eye irritation.[6]

Conclusion

This guide has consolidated the key physical properties of Methyl 4-(4-iodophenoxy)benzoate, providing a critical data foundation for researchers. While gaps in the publicly available data for properties like melting point and solubility exist, this document provides expert-driven predictions based on structural analogy and established chemical principles. The detailed protocol for melting point determination offers a reliable method for purity assessment, reinforcing the principles of scientific integrity and reproducibility in the laboratory. The combination of known data, predictive analysis, and practical methodology makes this guide an essential resource for any scientist incorporating Methyl 4-(4-iodophenoxy)benzoate into their research and development workflows.

References

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-(4-iodophenoxy)benzoate, min 98%. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl)-2-(2-hydroxyethoxy)ethoxy)ethyl dodecanoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Part 1: Physicochemical Profile & Molecular Weight Analysis

[1][2]

Understanding the precise mass and physical behavior of the scaffold is prerequisite to stoichiometric accuracy in multi-step synthesis.[1]

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 354.14 g/mol | Monoisotopic Mass: 353.975 g/mol |

| Molecular Formula | High halogen content affects Mass Spec isotopic pattern | |

| CAS Number | 21120-76-3 | Verified identifier for regulatory compliance |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles |

| Solubility | DMSO, DMF, | Insoluble in water; sparingly soluble in hexanes |

| LogP (Predicted) | ~4.2 | Lipophilic; requires polar aprotic solvents for reaction |

Stoichiometric Causality:

The iodine atom contributes significantly to the mass (

Part 2: Validated Synthetic Methodology

While Ullmann ether synthesis is a traditional route, it often requires high temperatures and copper catalysts that are difficult to remove.[1] The preferred, self-validating protocol for this electron-deficient system is a Nucleophilic Aromatic Substitution (

Reaction Logic: We utilize Methyl 4-fluorobenzoate as the electrophile.[1] The para-ester group withdraws electron density, activating the ring for attack by the phenoxide derived from 4-iodophenol .[1]

Experimental Protocol: Synthesis

-

Reagent Prep: In a dry 100 mL round-bottom flask, charge 4-iodophenol (2.20 g, 10 mmol) and Potassium Carbonate (

, 2.76 g, 20 mmol). -

Solvation: Add anhydrous DMF (Dimethylformamide, 20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).[1]

-

Addition: Add Methyl 4-fluorobenzoate (1.54 g, 10 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4-6 hours. -

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product will precipitate.[1]

-

Purification: Filter the solid. Wash with water (

mL) to remove DMF and salts.[1] Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 85-92%

Workflow Visualization (DOT)

Figure 1: Step-by-step

Part 3: Structural Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized scaffold before downstream use, compare analytical data against these standard values.

1. Proton NMR (

- 8.00 (d, 2H): Protons ortho to the ester (deshielded by carbonyl).[1]

- 7.65 (d, 2H): Protons ortho to the iodine (deshielded by iodine).[1]

- 6.98 (d, 2H): Protons ortho to the ether oxygen (benzoate ring).[1]

- 6.80 (d, 2H): Protons ortho to the ether oxygen (iodobenzene ring).[1]

- 3.90 (s, 3H): Methyl ester singlet (diagnostic peak for product formation).[1]

2. Mass Spectrometry (ESI/GC-MS):

Part 4: Functional Utility & Applications[1][7]

This molecule is not a final drug but a "linchpin" intermediate.[1] Its value lies in its ability to undergo orthogonal functionalization.[1]

Primary Applications:

-

Suzuki-Miyaura Coupling: The aryl iodide is highly reactive toward boronic acids, allowing the extension of the carbon skeleton (e.g., biaryl formation).[1]

-

Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the benzoic acid (LiOH/THF) or directly converted to amides, serving as the anchor point for PROTAC linkers.[1]

Downstream Pathway Visualization (DOT)[1]

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.[1]

References

Sources

- 1. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 3. Methyl 4-(4-nitrophenoxy)benzoate | C14H11NO5 | CID 2246086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-[(4-ethylphenoxy)methyl]benzoate | C17H18O3 | CID 591001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-[(4-nitrobenzyl)oxy]benzoate | C15H13NO5 | CID 802052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of Methyl 4-(4-iodophenoxy)benzoate

The Crystal Structure of Methyl 4-(4-iodophenoxy)benzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and crystallographic characterization of Methyl 4-(4-iodophenoxy)benzoate (

Introduction & Structural Significance[1]

Methyl 4-(4-iodophenoxy)benzoate represents a class of mesogenic precursors where the interplay between the flexible ether linkage and the rigid aromatic cores dictates the solid-state packing. The presence of the heavy iodine atom introduces significant polarizability, facilitating halogen bonding —a non-covalent interaction increasingly utilized in drug design and crystal engineering to direct molecular assembly.

Key Structural Motifs:

-

Ether Linkage (

): Introduces a "bent" molecular geometry (bond angle -

Iodine Terminus: Acts as a halogen bond donor (

-hole), capable of interacting with oxygen lone pairs (acceptors) on neighboring ester groups. -

Benzoate Core: Provides a rigid scaffold for

stacking.

Optimized Synthesis Protocol

To obtain high-purity material suitable for single-crystal X-ray diffraction, a nucleophilic aromatic substitution (

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation:

-

Charge a dry 100 mL round-bottom flask with 4-iodophenol (10.0 mmol, 2.20 g) and Methyl 4-fluorobenzoate (10.0 mmol, 1.54 g).

-

Add anhydrous Potassium Carbonate (

) (20.0 mmol, 2.76 g) as the base. -

Add N,N-Dimethylformamide (DMF) (30 mL) as the solvent. Note: DMF promotes the nucleophilicity of the phenoxide anion.

-

-

Reaction Conditions:

-

Equip the flask with a reflux condenser and a nitrogen balloon.

-

Heat the mixture to 100–110 °C with vigorous magnetic stirring for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a new spot with a higher

than the phenol.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (150 mL) to precipitate the crude product.

-

Filter the white solid precipitate and wash copiously with water to remove residual DMF and inorganic salts.

-

Dissolve the solid in Ethyl Acetate (50 mL), dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or a Methanol/Chloroform mixture to yield white crystalline needles.

-

Yield: Expected ~85-90%.

-

Melting Point: 68–70 °C.[1]

-

Crystallization & Workflow Visualization

Obtaining X-ray quality crystals requires a controlled reduction in solubility. For Methyl 4-(4-iodophenoxy)benzoate, the slow evaporation technique yields the best results due to the molecule's moderate polarity.

Crystallization Protocol:

-

Solvent System: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) .

-

Antisolvent Addition: Carefully layer 1 mL of n-Hexane on top (optional, for diffusion) or simply allow the DCM to evaporate.

-

Conditions: Place the vial in a vibration-free environment at ambient temperature (20–25 °C). Cover with parafilm punctured with 2–3 pinholes to control evaporation rate.

-

Harvesting: Colorless, block-like or needle-like crystals suitable for XRD should form within 3–5 days.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis and crystallization of Methyl 4-(4-iodophenoxy)benzoate.

Crystallographic Characterization

The crystal structure of Methyl 4-(4-iodophenoxy)benzoate has been determined to crystallize in the Triclinic system.[1] The lack of higher symmetry (Space Group

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | |

| Formula Weight | 354.14 g/mol |

| Crystal System | Triclinic |

| Space Group | |

| Unit Cell Parameter | |

| Unit Cell Parameter | |

| Unit Cell Parameter | |

| Angle | |

| Angle | |

| Angle | |

| Volume | |

| Z (Molecules per Cell) | 2 |

| Calculated Density | ~1.805 g/cm³ |

Data Source: University of Cologne, Dissertation Data [1].

Structural Analysis: The unit cell contains two molecules related by an inversion center. The packing is likely stabilized by:

- Halogen Bonds: The iodine atom (Lewis acid) interacts with the carbonyl oxygen (Lewis base) of a neighboring molecule, forming infinite chains or dimers.

- Stacking: The electron-deficient benzoate ring and the electron-rich iodophenoxy ring may stack in an offset parallel arrangement to maximize dispersion forces.

Packing Hierarchy & Interactions

Understanding the supramolecular architecture is vital for applications in materials science. The diagram below illustrates the hierarchical assembly driven by the specific molecular features of the compound.

Caption: Hierarchical assembly of Methyl 4-(4-iodophenoxy)benzoate from monomer to 3D lattice.

References

-

Universität zu Köln (University of Cologne).Studien zur Totalsynthese der Naturstoffe Mumbaistatin und Bakuchiol. Dissertation.

). [Link] -

PubChem. Methyl 4-(4-iodophenoxy)benzoate (Compound).[2] National Library of Medicine. [Link]

- Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. (Contextual grounding for halogen bonding mechanisms). [https://pubs.acs.org/doi/10.1021/cr040439+]

Sources

An In-Depth Technical Guide to Methyl 4-(4-iodophenoxy)benzoate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Methyl 4-(4-iodophenoxy)benzoate is a diaryl ether derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a diaryl ether linkage and an iodinated aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, most notably in the development of thyroid hormone analogs and other biologically active compounds. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its applications in drug discovery and materials science.

The Genesis of a Diaryl Ether: A History Rooted in Classic Reactions

While the specific first synthesis of Methyl 4-(4-iodophenoxy)benzoate is not prominently documented in historical chemical literature, its creation is intrinsically linked to the development of two cornerstone reactions in organic chemistry for the formation of diaryl ethers: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first general method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Although primarily used for aliphatic ethers, its principles laid the groundwork for C-O bond formation.

Decades later, in the early 20th century, Fritz Ullmann and his student, Josef Bielecki, discovered that copper could catalyze the coupling of an aryl halide with an alcohol or phenol, a reaction now known as the Ullmann condensation .[3][4] This breakthrough was pivotal for the synthesis of diaryl ethers, which were previously challenging to prepare. The Ullmann reaction, particularly with advancements in catalyst systems, remains a robust method for constructing the diaryl ether motif present in Methyl 4-(4-iodophenoxy)benzoate.[5][6]

Given this historical context, the synthesis of Methyl 4-(4-iodophenoxy)benzoate would have become feasible and likely first attempted following the establishment and refinement of the Ullmann condensation.

Synthesis of Methyl 4-(4-iodophenoxy)benzoate: A Tale of Two Reactions

The construction of the diaryl ether linkage in Methyl 4-(4-iodophenoxy)benzoate can be strategically approached through two primary synthetic routes, each with its own mechanistic nuances and experimental considerations.

The Ullmann Condensation Approach

The Ullmann condensation is a powerful and widely employed method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[5] In the context of synthesizing Methyl 4-(4-iodophenoxy)benzoate, this would involve the coupling of methyl 4-hydroxybenzoate with an iodinated aromatic partner.

Reaction Scheme:

Ullmann Condensation for Methyl 4-(4-iodophenoxy)benzoate.

Causality Behind Experimental Choices:

-

Choice of Reactants: Methyl 4-hydroxybenzoate serves as the phenolic component, and 1,4-diiodobenzene is the aryl halide. The iodo-substituent on the second ring is less reactive than a bromo or chloro substituent in many cross-coupling reactions, but it is a suitable substrate for the Ullmann condensation. The second iodine atom on 1,4-diiodobenzene can be a site for further functionalization if desired.

-

Catalyst System: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is the classic catalyst. The copper catalyst facilitates the coupling by undergoing oxidative addition to the aryl halide and subsequent reductive elimination to form the diaryl ether.

-

Base and Solvent: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane is used to ensure the reactants are soluble and to provide the necessary thermal energy for the reaction to proceed, which is often carried out at elevated temperatures.

Detailed Experimental Protocol (Ullmann Condensation):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent side reactions.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(4-iodophenoxy)benzoate.

The Williamson Ether Synthesis Approach

While the classic Williamson ether synthesis is typically for aliphatic ethers, a modified version can be applied to the synthesis of diaryl ethers, especially when one of the aryl groups is activated.[1] In this case, the phenoxide of methyl 4-hydroxybenzoate would act as the nucleophile, attacking an activated aryl halide. However, the direct SNAr reaction on an unactivated aryl iodide like 1,4-diiodobenzene is challenging. A more plausible Williamson-type approach would still likely require copper catalysis, blurring the lines with the Ullmann condensation.

Conceptual Reaction Scheme:

Williamson-type Synthesis of Methyl 4-(4-iodophenoxy)benzoate.

Expert Insights on the Williamson Approach:

For this specific transformation, the Ullmann condensation is generally the more reliable and higher-yielding method. The direct nucleophilic aromatic substitution (SNAr) required for a true Williamson synthesis is difficult on an electron-neutral aryl iodide. The reaction would likely proceed through a copper-catalyzed pathway, making it mechanistically very similar to the Ullmann reaction.

Characterization and Physicochemical Properties

The identity and purity of synthesized Methyl 4-(4-iodophenoxy)benzoate are confirmed through various spectroscopic and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁IO₃ | [7] |

| Molecular Weight | 354.14 g/mol | [8] |

| Appearance | Solid | |

| CAS Number | 21120-76-3 | [7][8] |

| Purity | Typically >98% | [8] |

| Storage Temperature | 2-8°C, kept in a dark and dry place |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings and a singlet for the methyl ester protons. The chemical shifts and coupling patterns would be consistent with the 1,4-disubstituted aromatic rings.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons, including the carbon atom attached to the iodine.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 354.14). The isotopic pattern of iodine would also be observable.

Applications in Drug Discovery and Materials Science

The true value of Methyl 4-(4-iodophenoxy)benzoate lies in its utility as a synthetic intermediate. The diaryl ether core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[9] The presence of the iodo-substituent provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions.

A Key Precursor in the Synthesis of Thyroid Hormone Analogs

A significant application of Methyl 4-(4-iodophenoxy)benzoate is in the synthesis of thyromimetic compounds. Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development.[10] These hormones are characterized by a diaryl ether linkage and iodine substituents on the aromatic rings.

Research into thyroid hormone analogs often involves the synthesis of compounds that mimic the structure and function of the natural hormones. A notable example is the compound methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) , which has been studied for its molecular pharmacology and its relationship to thyroid hormones.[11] The structural similarity of Methyl 4-(4-iodophenoxy)benzoate to the core of these analogs strongly suggests its use as a starting material or a key intermediate in their synthesis. The iodine atom can be a site for further iodination or other modifications to create a library of potential thyromimetic drugs.

Signaling Pathway Implication:

Role of Methyl 4-(4-iodophenoxy)benzoate in Thyromimetic Synthesis and Action.

A Versatile Intermediate in Organic Synthesis

Beyond its role in thyroid hormone research, the dual functionality of Methyl 4-(4-iodophenoxy)benzoate (the ester and the aryl iodide) makes it a valuable building block for a wide range of organic molecules.

-

Cross-Coupling Reactions: The aryl iodide can readily participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4-position of the phenoxy ring, leading to a vast array of derivatives with potential applications in pharmaceuticals and materials science.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This provides another point of diversification for creating new chemical entities.

The combination of these reactive sites makes Methyl 4-(4-iodophenoxy)benzoate a powerful tool for generating molecular diversity in drug discovery programs and for the synthesis of novel organic materials with tailored properties.

Conclusion

Methyl 4-(4-iodophenoxy)benzoate, while not a compound of household recognition, holds a significant place in the toolkit of the modern synthetic chemist. Its historical roots are intertwined with the development of fundamental C-O bond-forming reactions. The ability to synthesize this diaryl ether through robust methods like the Ullmann condensation has paved the way for its use as a critical intermediate. Its structural features, particularly the diaryl ether linkage and the reactive aryl iodide, have made it a valuable precursor in the quest for novel therapeutics, especially in the field of thyroid hormone modulation. As the demand for new and effective drugs and materials continues to grow, the importance of versatile building blocks like Methyl 4-(4-iodophenoxy)benzoate will undoubtedly endure.

References

- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.

- Williamson, A. W. Theory of Ætherification. Philos. Mag.1850, 37 (251), 350–356.

- Monostory, K.; Pascussi, J.-M.; Drocourt, L.; Fardel, O.; Le Vée, M. Drug-Induced Upregulation of Cytochrome P450s. Drug Metab. Rev.2010, 42 (2), 105–130.

-

PubChem. Methyl 4-iodobenzoate. National Center for Biotechnology Information. [Link] (accessed Jan 29, 2026).

- Nicolaou, K. C.; Edmonds, D. J.; Bulger, P. G. Cascade Reactions in Total Synthesis. Angew. Chem. Int. Ed.2006, 45 (43), 7134–7186.

- Combs, D. W. The Use of Arylboronic Acids in the Synthesis of Biologically Active Molecules. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 367–396.

- Kohrle, J. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE). Endocrinology2000, 141 (4), 1467-1476.

- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for the Construction of C-O Bonds. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.

- Fuhrmann, G.; Fuchter, M. J. The Ullmann Reaction: A History of Development and Application. Chem. Soc. Rev.2016, 45 (21), 5849–5887.

- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.

- Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008, 108 (8), 3054–3131.

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link] (accessed Jan 29, 2026).

- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.

- Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007, 107 (1), 133–173.

-

Wikipedia. Ullmann reaction. [Link] (accessed Jan 29, 2026).

-

Wikipedia. Methyl 4-iodobenzoate. [Link] (accessed Jan 29, 2026).

- Nelson, T. D.; Crouch, R. D. Cu-, Ni-, and Pd-Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Org. React.2004, 63, 265.

-

Synthesis of a Highly Iodinated Biphenyl Derivative with Extension of σ-Delocalization - ACS Publications. [Link] (accessed Jan 29, 2026).

-

ChemTalk. Williamson Ether Synthesis. [Link] (accessed Jan 29, 2026).

-

Role of Iodine and Its Derivatives in Different Industries - Rock Chemicals, Inc. [Link] (accessed Jan 29, 2026).

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. [Link] (accessed Jan 29, 2026).

-

PubChem. Methyl 4-iodobenzoate. [Link] (accessed Jan 29, 2026).

- Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Recent synthetic developments and applications of the Ullmann reaction. A review. Org. Biomol. Chem.2014, 12 (16), 2495–2507.

-

Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC. [Link] (accessed Jan 29, 2026).

-

RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link] (accessed Jan 29, 2026).

- De Groot, L. J. Effects of the Environment, Chemicals and Drugs on Thyroid Function. In Endotext; Feingold, K. R., Anawalt, B., Boyce, A., et al., Eds.; MDText.com, Inc.: South Dartmouth (MA), 2000.

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. [Link] (accessed Jan 29, 2026).

-

Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production - Journal of Biochemical Technology. [Link] (accessed Jan 29, 2026).

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). [Link] (accessed Jan 29, 2026).

-

1 Historical Introduction - Wiley-VCH. [Link] (accessed Jan 29, 2026).

-

Williamson Ether Synthesis - Chemistry LibreTexts. [Link] (accessed Jan 29, 2026).

-

Alexander William Williamson | Organic Chemist, Ether Synthesis - Britannica. [Link] (accessed Jan 29, 2026).

-

Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones - MDPI. [Link] (accessed Jan 29, 2026).

-

Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PubMed Central. [Link] (accessed Jan 29, 2026).

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. RR [rrscientific.com]

- 9. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the Environment, Chemicals and Drugs on Thyroid Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Methyl 4-(4-iodophenoxy)benzoate

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3) is a bifunctional organic intermediate critical in medicinal chemistry, particularly in the synthesis of Liquid Crystals and Protein Degraders (PROTACs). Its structure features two distinct reactive handles: a methyl ester (susceptible to hydrolysis/nucleophilic attack) and an aryl iodide (highly reactive in transition-metal catalyzed cross-couplings).

This guide provides a rigorous technical framework for the safe handling, storage, and experimental utilization of this compound, moving beyond basic SDS data to address the nuances of its chemical stability and reactivity.

Part 1: Physicochemical Profile & "Know Your Enemy"

Effective safety protocols rely on understanding the intrinsic properties of the material. Methyl 4-(4-iodophenoxy)benzoate represents a class of halogenated diaryl ethers that combine lipophilicity with specific stability concerns.

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 21120-76-3 | Unique identifier for inventory tracking. |

| Molecular Weight | 354.14 g/mol | High MW indicates lower volatility but potential for static dust generation. |

| Physical State | Solid (Crystalline/Powder) | Primary exposure route is inhalation of dust or dermal contact. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Use organic solvents for cleaning spills. |

| Reactivity | Light-Sensitive (C-I bond) | MUST be stored in amber glass or foil-wrapped containers. |

| Stability | Moisture-Sensitive (Ester) | Long-term storage requires desiccation to prevent hydrolysis to the acid. |

Structural Vulnerability Analysis

-

The Aryl Iodide (

): The carbon-iodine bond is the weakest among stable aryl halides. Exposure to UV light can induce homolytic cleavage, liberating iodine radicals ( -

The Ester Linkage (

): While relatively stable, prolonged exposure to atmospheric moisture, especially under acidic or basic conditions, will hydrolyze the ester to the carboxylic acid, altering stoichiometry in precise reactions.

Part 2: Hazard Identification & Safety Architecture[1]

While specific toxicological data (LD50) for this exact intermediate may be limited, Structure-Activity Relationship (SAR) analysis dictates it be treated with the rigor of a sensitizing alkylating-like agent.

GHS Classification (Derived)

-

H319: Causes serious eye irritation.[1]

-

Precautionary Principle: Treat as a potential skin sensitizer due to the reactive halide moiety.

Engineering Controls & PPE[4]

-

Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator during weighing. If handling >5g, use a fume hood to capture dust.

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For solution-phase handling (e.g., in DCM), double-gloving is required due to the carrier solvent's permeability.

-

Ocular: Chemical safety goggles. Safety glasses are insufficient if the powder is friable and airborne.

Part 3: Technical Workflow – Suzuki-Miyaura Cross-Coupling

The primary utility of Methyl 4-(4-iodophenoxy)benzoate is as an electrophile in Palladium-catalyzed cross-couplings. The following protocol integrates safety with high-fidelity chemical execution.

The Logic of the Protocol

-

Degassing: Aryl iodides are valuable; oxygen poisons Pd(0) catalysts, leading to homocoupling side products and wasted starting material.

-

Base Selection: Inorganic bases (e.g.,

) are used. They are heterogeneous in organic solvents, requiring vigorous stirring for effective transmetallation. -

Quenching: The iodine atom leaves as iodide (

). While generally non-toxic, the waste stream is halogenated and must be segregated.

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add Methyl 4-(4-iodophenoxy)benzoate (1.0 equiv), Boronic Acid partner (1.2 equiv), and Pd catalyst (e.g.,

, 3-5 mol%).-

Safety Note: Add solids before solvents to prevent splashing.

-

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Why? Water is required to dissolve the inorganic base and facilitate the activation of the boronic acid.

-

-

Reaction: Heat to 80-90°C. Monitor via TLC (Mobile phase: Hexanes/EtOAc).

-

Endpoint: Disappearance of the UV-active aryl iodide spot.

-

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc and wash with brine.

-

Scavenging: If the product is colored (residual Pd), treat with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Visualizing the Workflow (DOT Diagram)

Caption: Operational workflow for Pd-catalyzed coupling of Methyl 4-(4-iodophenoxy)benzoate, emphasizing monitoring loops and waste segregation.

Part 4: Storage & Emergency Response

Storage Protocol (The "Dark & Dry" Rule)

-

Primary Container: Amber glass vial with a Teflon-lined cap.

-

Secondary Containment: Sealed desiccator or glovebox.

-

Temperature: 2-8°C (Refrigerated) is recommended to inhibit slow hydrolysis and thermal decomposition of the iodide.

-

Self-Validation: Inspect the solid monthly. A shift from white to yellow indicates iodine liberation. If yellowing occurs, the compound can often be purified by washing a dissolved solution (in DCM) with 10%

(Sodium Thiosulfate).

Emergency Scenarios

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic esters penetrate skin; soap emulsifies the compound for removal. |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Avoids generating dust aerosols which are respiratory irritants. |

| Spill (Solution) | Absorb with vermiculite; treat as halogenated waste. | Do not use sawdust (potential reaction with oxidizers if mixed with other reagents). |

| Fire | Use | Burning releases toxic Iodine vapors ( |

References

-

PubChem. (2025).[1][2] Methyl 4-(4-iodophenoxy)benzoate (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2019). General Procedures for Suzuki-Miyaura Coupling of Aryl Iodides. (Contextual reference for protocol design). Retrieved from [Link]

Sources

Chemo-Orthogonal Functionalization of Methyl 4-(4-iodophenoxy)benzoate: A Technical Guide

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate represents a classic "bifunctional scaffold" in medicinal chemistry and materials science. Its utility stems from the orthogonality between its two reactive centers: the aryl iodide (a prime candidate for transition-metal catalysis and metallation) and the methyl ester (a masked carboxylic acid and electrophilic trap).

This guide addresses the specific challenge of manipulating the carbon-iodine (C–I) bond without compromising the ester functionality. While aryl iodides are generally the most reactive electrophiles in cross-coupling, the presence of the electron-donating ether linkage (

Part 1: Molecular Architecture & Electronic Environment

To design effective protocols, one must first understand the electronic push-pull system of the molecule.

The Carbon-Iodine Bond ( )

-

Bond Dissociation Energy (BDE): Approximately 65 kcal/mol. This is significantly weaker than the C-Br or C-Cl bonds, making it the kinetic point of entry for oxidative addition.

-

Electronic Influence of the Ether: The phenoxy oxygen acts as a

-donor (+M effect) to the iodine-bearing ring.-

Consequence: This increases electron density at the oxidative addition site compared to a simple iodobenzene. While this theoretically slows oxidative addition (which prefers electron-deficient rings), the high polarizability of iodine renders this effect negligible in practice.

-

Benefit: The resulting Pd(II) intermediate is stabilized by the electron-rich ring, preventing rapid decomposition.

-

The Distal Ester Trap

The methyl ester on the opposing ring is an electrophile.

-

Risk: In Lithium-Halogen exchange (using n-BuLi), the ester is susceptible to nucleophilic attack, leading to tertiary alcohol byproducts.

-

Solution: Use of "Turbo Grignard" reagents or strictly cryogenic lithiation (see Section 3).

Reactivity Landscape Visualization

Figure 1: Chemo-orthogonal reactivity map. Green paths indicate desired functionalization; red dashed paths indicate competing side reactions.

Part 2: Palladium-Catalyzed Cross-Coupling[1][2][3]

The Suzuki-Miyaura coupling is the most reliable method for functionalizing this scaffold. The reaction is robust, but the choice of base is critical to avoid hydrolyzing the ester.

Mechanism: The "Electron-Rich" Oxidative Addition

Unlike electron-deficient aryl halides (e.g., 4-iodo-nitrobenzene), our substrate is electron-rich. This requires a ligand on the Palladium that is sufficiently electron-rich (like

Figure 2: Simplified Suzuki catalytic cycle. For this substrate, oxidative addition is rapid due to the weak C-I bond.

Experimental Protocol 1: Suzuki Coupling (High-Yield)

Objective: Coupling with Phenylboronic acid.[1]

Reagents:

-

Methyl 4-(4-iodophenoxy)benzoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%)[2] -

Base:

(2.0 equiv) — Selected over carbonates to minimize ester hydrolysis risks. -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, add the aryl iodide, boronic acid, base, and Pd catalyst to a reaction vial.

-

Solvate: Add degassed 1,4-Dioxane. (Concentration: 0.1 M).

-

Heat: Seal and heat to 80°C for 4–6 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc). The starting iodide spot should disappear rapidly.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Flash column chromatography.

Part 3: Metallation (The "Expert" Route)

This is the most technically demanding transformation. Standard lithiation with n-butyllithium (

The Solution: Turbo Grignard (

Comparative Data: Exchange Efficiency

| Method | Reagent | Temp | Ester Tolerance | Exchange Rate |

| Traditional | n-BuLi | -78°C | Low (Risk of attack) | Extremely Fast |

| Traditional | t-BuLi | -78°C | Very Low | Fast |

| Recommended | -20°C | High | Moderate (Controlled) |

Experimental Protocol 2: Iodine-Magnesium Exchange

Objective: Generation of the Grignard species and trapping with an aldehyde.

Reagents:

-

Methyl 4-(4-iodophenoxy)benzoate (1.0 equiv)

- -PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

-

Electrophile (e.g., Benzaldehyde) (1.2 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Preparation: Dissolve the aryl iodide in anhydrous THF (0.5 M) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath).

-

Exchange: Add

-PrMgCl·LiCl dropwise over 5 minutes. -

Incubation (Critical): Stir at -20°C for 30–60 minutes.

-

Self-Validating Step: Aliquot 0.1 mL, quench with

, and run NMR. You should see >95% deuterium incorporation at the iodine position and intact methyl ester .

-

-

Trapping: Add the electrophile (dissolved in THF) slowly.

-

Warm: Allow to warm to 0°C over 1 hour.

-

Quench: Sat.

solution.

Part 4: Troubleshooting & Optimization

-

Homocoupling (Ar-Ar formation):

-

Cause: Oxidation of the Pd-intermediate by trace oxygen.

-

Fix: Strictly degas solvents (sparge with Argon for 15 mins) before adding the catalyst.

-

-

Ester Hydrolysis during Suzuki:

-

Cause: Hydroxide generation if using aqueous bases like

at high temps. -

Fix: Switch to anhydrous

or

-

-

Incomplete I/Mg Exchange:

-

Cause: Old Turbo Grignard reagent (titer has dropped).

-

Fix: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone before use.

-

References

-

Structure & Properties: PubChem. Methyl 4-(4-iodophenoxy)benzoate - Compound Summary. National Library of Medicine. [Link]

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

- Lithium-Halogen Exchange Kinetics: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Methyl 4-(4-iodophenoxy)benzoate: A Strategic Scaffold for Thyromimetics and Advanced Materials

[1]

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3) serves as a high-value pharmacophore and structural building block.[1] Its utility stems from its orthogonal reactivity : it possesses an aryl iodide (highly reactive toward Pd-catalyzed cross-coupling) and a methyl ester (amenable to hydrolysis or reduction), separated by a stable diphenyl ether linkage.[1]

This duality allows researchers to selectively elaborate one end of the molecule without disturbing the other, making it an ideal precursor for Thyroid Hormone Receptor (TR) agonists (thyromimetics) and liquid crystalline mesogens .

Structural Analysis & Reactivity Profile[1]

The molecule consists of two benzene rings linked by an ether oxygen. This geometry mimics the core structure of thyroxine (T4) and triiodothyronine (T3), the endogenous thyroid hormones.

| Feature | Chemical Functionality | Strategic Utility |

| Aryl Iodide (C-I) | Electrophile for Pd-Catalysis | Enables rapid C-C bond formation via Suzuki, Sonogashira, or Heck couplings to extend the carbon skeleton.[1] |

| Methyl Ester (COOMe) | Masked Carboxylic Acid | Acts as a protecting group that can be hydrolyzed to the free acid (polar head group) or reduced to an alcohol/aldehyde.[1] |

| Ether Linkage (C-O-C) | Structural Spacer | Provides the necessary bond angle (~120°) and lipophilicity required for binding in the TR-beta hydrophobic pocket.[1] |

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Figure 1: Orthogonal reactivity map.[1] Red paths indicate C-C bond formation at the iodide; Green paths indicate functional group interconversion at the ester.

Strategic Synthesis: The "Expert" Protocol

While Ullmann coupling (using 1,4-diiodobenzene) is possible, it often leads to oligomerization or difficult purification.[1] The Nucleophilic Aromatic Substitution (SNAr) method is the superior "self-validating" protocol because it guarantees the preservation of the iodide and prevents symmetric byproduct formation.

Protocol: SNAr Coupling of 4-Iodophenol and Methyl 4-Fluorobenzoate[1]

Rationale: Methyl 4-fluorobenzoate is activated for nucleophilic attack by the electron-withdrawing ester group.[1] 4-Iodophenol acts as the nucleophile.[1]

Materials

-

Substrate A: Methyl 4-fluorobenzoate (1.0 equiv)[1]

-

Substrate B: 4-Iodophenol (1.05 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or DMSO, anhydrous.[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodophenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.

-

Addition: Add Methyl 4-fluorobenzoate (10 mmol) via syringe.

-

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a white to off-white solid.[1][2]

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]

Figure 2: Step-by-step synthesis workflow using the SNAr strategy.

Applications in Drug Development & Materials[3]

A. Medicinal Chemistry: Thyromimetics (TR Agonists)

The diphenyl ether core is the defining feature of thyronines.[1] This building block is critical for synthesizing TR-β selective agonists (e.g., analogs of KB-141 or Sobetirome-like ethers) used to treat dyslipidemia without the cardiac side effects of T3.[1]

-

Mechanism: The iodide is replaced (via cross-coupling) with an alkyl or aryl group that fits the "distal" pocket of the thyroid receptor. The ester is hydrolyzed to a carboxylic acid, which forms an ionic bond with Arg228/Arg266 in the receptor's polar pocket.

Experimental Example: Suzuki Coupling

-

Combine Methyl 4-(4-iodophenoxy)benzoate (1 equiv) with Isopropylboronic acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).[1] Base: K₃PO₄ (3 equiv).[1] Solvent: Toluene/Water (10:1).[1]

-

Heat at 80°C for 4 hours.

-

Result: Methyl 4-(4-isopropylphenoxy)benzoate (Precursor to thyromimetic activity).[1]

B. Materials Science: Liquid Crystals

The rigid, rod-like (calamitic) structure of the diphenyl ether core makes it an excellent mesogen for liquid crystals.[1]

-

Elongation: The iodide allows for the attachment of long alkyl chains or biphenyl units via Sonogashira coupling, extending the aspect ratio of the molecule to induce nematic or smectic phases.

References

-

Synthesis of Diphenyl Ethers

-

Thyromimetic Structure-Activity Relationships

-

Title: "Thyroid Hormone Receptor Agonists: Synthesis and Biological Evaluation."[1]

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the necessity of the diphenyl ether core and the carboxylic acid headgroup (derived

-

-

Cross-Coupling Methodology

-

Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[1]

- Source:Chemical Reviews.

- Context: Provides standard conditions for the Suzuki and Sonogashira couplings cited in the reactivity section.

-

-

Compound Data

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-(4-iodophenoxy)benzoate in Suzuki Coupling Reactions

Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of Methyl 4-(4-iodophenoxy)benzoate

In the landscape of modern drug discovery and materials science, the biaryl motif is a privileged scaffold, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of these vital biaryl compounds.[1][2][3] This palladium-catalyzed cross-coupling of an organohalide with an organoboron species is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5]

This application note provides a comprehensive guide to the use of Methyl 4-(4-iodophenoxy)benzoate as a key building block in Suzuki coupling reactions. The presence of an aryl iodide in this molecule provides a highly reactive site for palladium-catalyzed cross-coupling, making it an excellent substrate for the synthesis of complex diaryl ether derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Physicochemical Properties of Methyl 4-(4-iodophenoxy)benzoate

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful reaction optimization.

| Property | Value |

| Molecular Formula | C₁₄H₁₁IO₃ |

| Molecular Weight | 354.14 g/mol |

| Appearance | Likely a solid |

| Boiling Point | 399°C[6] |

| Density | 1.609 g/cm³[6] |

| Flash Point | 190.2°C[6] |

| Refractive Index | 1.621[6] |

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The presence of a base is crucial for the reaction to proceed, as it activates the organoboron compound.[2][4][5]

The Catalytic Cycle

The catalytic cycle is initiated by the active Pd(0) species.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, Methyl 4-(4-iodophenoxy)benzoate, to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, forms a Pd(II) intermediate.[2]

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2][4] There are two proposed pathways for the role of the base: activation of the boronic acid to an organoborate, or replacement of the halide on the palladium complex.[10][11]

-

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of Methyl 4-(4-iodophenoxy)benzoate with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of Methyl 4-(4-iodophenoxy)benzoate with phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Reagents and Materials

| Reagent/Material | Purpose | Typical Amount (for a 1 mmol scale reaction) |

| Methyl 4-(4-iodophenoxy)benzoate | Aryl halide substrate | 1.0 mmol, 1.0 eq |

| Phenylboronic acid | Organoboron coupling partner | 1.2 mmol, 1.2 eq |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium catalyst precursor | 0.02 mmol, 2 mol% |

| XPhos | Phosphine ligand | 0.04 mmol, 4 mol% |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 mmol, 2.0 eq |

| Toluene | Solvent | 5 mL |

| Water | Co-solvent | 1 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | As needed |

| Ethyl acetate | Extraction solvent | As needed |

| Brine | Washing solution | As needed |

| Silica gel | For column chromatography | As needed |

| Round-bottom flask | Reaction vessel | 10-25 mL |

| Magnetic stirrer and stir bar | For mixing | - |

| Reflux condenser | To prevent solvent loss | - |

| Inert atmosphere setup (e.g., nitrogen or argon) | To prevent catalyst degradation | - |

Step-by-Step Procedure

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(4-iodophenoxy)benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[12]

-

Solvent Addition: Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[13] Bulky, electron-rich phosphine ligands like XPhos are highly effective for Suzuki couplings, particularly with challenging substrates, as they promote the oxidative addition and reductive elimination steps.[4][9]

-

Choice of Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.[2][5] The choice of base can significantly impact the reaction rate and yield, and other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrate combinations.[2][14]

-

Solvent System: The use of a biphasic solvent system, such as toluene and water, is common in Suzuki reactions.[2][15][16] Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and helps to facilitate the reaction at the interface. Other common solvents include dioxane, THF, and DMF.[2][9]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Therefore, performing the reaction under an inert atmosphere is critical for achieving high yields and reproducibility.[12]

Conclusion

Methyl 4-(4-iodophenoxy)benzoate is a valuable and reactive substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct novel molecular architectures for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the exploration of this versatile transformation.

References

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(3), 434–439. [Link]

-

Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

-

Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548–16559. [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

-

Lima, C. G. S., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8094–8118. [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols, 3(3), 440–446. [Link]

-

Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(7), 455–468. [Link]

-

Schmalz, H.-G., & Wöste, T. H. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12281–12292. [Link]

-

El-Malah, A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456–18481. [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 103. [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing Heck Reaction Conditions for Methyl 4-(4-iodophenoxy)benzoate

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] For researchers and professionals in drug development, mastering the nuances of the Heck reaction is paramount for the efficient construction of molecular scaffolds.

This guide provides an in-depth technical overview and detailed protocols for the Heck reaction of Methyl 4-(4-iodophenoxy)benzoate, a substrate of interest in the synthesis of advanced functional materials and potential pharmaceutical intermediates. We will delve into the rationale behind the selection of reaction parameters, offering a framework for logical troubleshooting and optimization.

Mechanistic Underpinnings: A Guide to Rational Condition Selection

The efficacy of the Heck reaction is governed by a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions. The generally accepted mechanism proceeds through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]

The high reactivity of the carbon-iodine bond in aryl iodides like Methyl 4-(4-iodophenoxy)benzoate facilitates the initial oxidative addition to the Pd(0) center. This step is often so favorable that it can proceed efficiently even in the absence of phosphine ligands, which are typically required for less reactive aryl bromides and chlorides.[5][6] This "ligand-free" approach offers advantages in terms of cost, air-stability, and simplified purification.

Optimizing Reaction Parameters for Methyl 4-(4-iodophenoxy)benzoate

The successful execution of a Heck reaction with Methyl 4-(4-iodophenoxy)benzoate hinges on the careful selection of several key parameters. The following table summarizes a range of conditions, from which a robust starting protocol can be derived.

| Parameter | Recommended Reagents/Conditions | Rationale & Causality |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂ | Palladium(II) acetate is a common, cost-effective, and highly active precatalyst that is reduced in situ to the active Pd(0) species.[7][8] Palladium on carbon offers the advantage of easier removal post-reaction. |

| Olefin Partner | Methyl Acrylate, Styrene, n-Butyl Acrylate | Electron-poor olefins, such as acrylates, are excellent substrates for the Heck reaction, often leading to higher yields.[9] |

| Base | Triethylamine (TEA), K₂CO₃, NaOAc | An organic base like triethylamine is highly soluble in common organic solvents and effectively neutralizes the hydroiodic acid (HI) generated, regenerating the Pd(0) catalyst.[10] Inorganic bases are also effective alternatives. |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred as they can dissolve the reactants and the palladium catalyst, facilitating a homogeneous reaction.[11][12][13][14] NMP is particularly effective for Heck reactions. |

| Temperature | 80-150 °C (Conventional Heating) or Microwave Irradiation | Higher temperatures are often required to drive the reaction to completion.[10] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[1][15][16] |

| Ligand | Typically not required (Ligand-free) | The high reactivity of the C-I bond in Methyl 4-(4-iodophenoxy)benzoate allows for efficient oxidative addition to palladium without the need for stabilizing and activating phosphine ligands.[5][17] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the Heck reaction with Methyl 4-(4-iodophenoxy)benzoate.

Protocol 1: Conventional Heating

Materials:

-

Methyl 4-(4-iodophenoxy)benzoate (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triethylamine (TEA) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP) (0.2-0.5 M)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(4-iodophenoxy)benzoate, palladium(II) acetate, and NMP.

-

Add methyl acrylate and triethylamine to the flask.

-

Fit the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product, methyl (E)-4-(4-(2-(methoxycarbonyl)vinyl)phenoxy)benzoate.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Methyl 4-(4-iodophenoxy)benzoate (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Microwave vial

Procedure:

-